1-Bromo-5-chloro-2-iodo-4-methylbenzene
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Overview
Description
1-Bromo-5-chloro-2-iodo-4-methylbenzene is an aromatic compound with the molecular formula C7H5BrClI. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to the benzene ring along with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloro-2-iodo-4-methylbenzene can be synthesized through a multi-step halogenation process. The typical synthetic route involves the following steps:
Chlorination: The addition of a chlorine atom using chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include:
- Continuous flow reactors for efficient halogenation.
- Use of advanced catalysts to enhance reaction rates.
- Purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-chloro-2-iodo-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophiles or electrophiles.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: Halogen atoms can be reduced to form simpler benzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Electrophilic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in dehalogenated benzene compounds .
Scientific Research Applications
1-Bromo-5-chloro-2-iodo-4-methylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of halogenated compounds’ effects on biological systems.
Medicine: Investigated for potential pharmaceutical applications due to its unique halogenation pattern.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-5-chloro-2-iodo-4-methylbenzene involves its interaction with molecular targets through halogen bonding and electrophilic aromatic substitution. The presence of multiple halogen atoms enhances its reactivity and allows it to participate in various chemical transformations. The compound’s effects are mediated through pathways involving halogenation and dehalogenation reactions .
Comparison with Similar Compounds
- 1-Bromo-4-chloro-2-iodo-5-methylbenzene
- 1-Bromo-5-chloro-4-iodo-2-methylbenzene
- 1-Bromo-2-chloro-5-iodo-4-methylbenzene
Comparison: 1-Bromo-5-chloro-2-iodo-4-methylbenzene is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C7H5BrClI |
---|---|
Molecular Weight |
331.37 g/mol |
IUPAC Name |
1-bromo-5-chloro-2-iodo-4-methylbenzene |
InChI |
InChI=1S/C7H5BrClI/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 |
InChI Key |
KMTHWSPHYALDNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Br)I |
Origin of Product |
United States |
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